Essential oils, Melaleuca alternifolia

Beschreibung

Eigenschaften

IUPAC Name |

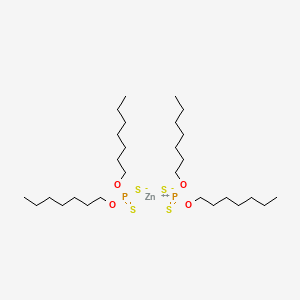

zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C14H31O2PS2.Zn/c2*1-3-5-7-9-11-13-15-17(18,19)16-14-12-10-8-6-4-2;/h2*3-14H2,1-2H3,(H,18,19);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKAQFYDDTYGBBV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOP(=S)(OCCCCCCC)[S-].CCCCCCCOP(=S)(OCCCCCCC)[S-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H60O4P2S4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30874014 | |

| Record name | Zinc bis(O,O-diheptyl phosphorodithioate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30874014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

716.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Straw yellow to green solid or liquid with a sweet odor like alcohol; [CAMEO] Clear amber liquid; [MSDSonline] | |

| Record name | Oils, tea-tree | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorodithioic acid, O,O-di-C1-14-alkyl esters, zinc salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc dialkyldithiophosphates | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8746 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Sparingly soluble in water, Solubility in 80% alcohol (w/w): 0.6 to 0.8 volumes; miscible in nonpolar solvents, Solubility: 1 vol in 2 vol of 85% ethanol | |

| Record name | Tea tree oil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8950-0.9050 at 15/15 °C | |

| Record name | Tea tree oil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

For many years, 1,8-cineole was regarded as an undesirable constituent in TTO due to its reputation as a skin and mucous membrane irritant. However, other studies suggested that this component is not responsible for a large proportion of sensitivity reactions. Oxidation products are the likely allergens. Since oxidized TTO appears to be a more potent allergen than fresh TTO, human adverse reactions may be minimized by reducing exposure to aged, oxidized oil. | |

| Record name | Tea tree oil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to pale yellow, clear, mobile liquid | |

CAS No. |

68649-42-3, 68647-73-4, 82322-26-7 | |

| Record name | Phosphorodithioic acid, O,O-di-C1-14-alkyl esters, zinc salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068649423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oils, tea-tree | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorodithioic acid, O,O-di-C1-14-alkyl esters, zinc salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc bis(O,O-diheptyl phosphorodithioate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30874014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphorodithioic acid, O,O-di-C1-14-alkyl esters, zinc salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oils, tea-tree | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Melaleuca Alternifolia (Tea Tree) Leaf Oil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tea tree oil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Analysis of Zinc Dialkyldithiophosphates, with a focus on Diheptoxy-sulfanylidene-sulfido-λ5-phosphane Zinc Complex Analogues

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zinc dialkyldithiophosphates (ZDDPs) are a class of coordination compounds with a versatile range of applications, from anti-wear additives in lubricants to potential roles in medicinal chemistry as enzyme inhibitors or metal-ion delivery agents. Their characterization is crucial for understanding their structure, purity, and behavior in various matrices. Spectroscopic techniques are central to this characterization, providing detailed information on the molecular structure, bonding, and electronic properties of these complexes.

This guide details the primary spectroscopic methods for analyzing ZDDPs, using data from well-studied analogues to infer the expected results for the diheptyl derivative.

Molecular Structure and Analysis Workflow

The general structure of a zinc dialkyldithiophosphate involves a central zinc atom coordinated to two dialkyldithiophosphate ligands. The coordination can result in various structures, including monomeric and dimeric forms.

Caption: General structure of a Zinc Dialkyldithiophosphate.

The analytical workflow for characterizing such a complex typically involves multiple spectroscopic techniques to build a complete profile of the molecule.

Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of ZDDPs. ³¹P NMR is particularly diagnostic for this class of compounds.

Quantitative Data (Analogues)

The following table summarizes typical chemical shifts for ZDDPs with primary alkyl chains, which are expected to be similar to the diheptyl derivative.[1]

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ³¹P | (RO)₂P(S)S-Zn | 93 - 115 | Singlet | The exact shift is sensitive to solvent and concentration. Primary alkyl ZDDPs typically resonate in the 110-115 ppm range, while more neutral or aggregated forms appear closer to 93-102 ppm.[2][1] |

| ¹H | O-CH ₂- (α-protons) | 3.9 - 4.2 | Multiplet | Coupled to adjacent CH₂ protons and potentially to phosphorus. |

| -(CH ₂)₅- | 1.2 - 1.8 | Multiplet | Broad, overlapping signals from the middle of the alkyl chain. | |

| -CH ₃ (ω-protons) | 0.8 - 1.0 | Triplet | Terminal methyl group of the heptyl chain. | |

| ¹³C | C -O (α-carbon) | 65 - 75 | Singlet | |

| -(C H₂)₅- | 22 - 32 | Multiple Singlets | Signals for the internal carbons of the heptyl chain. | |

| -C H₃ (ω-carbon) | ~14 | Singlet | Terminal methyl carbon. |

Experimental Protocol: ³¹P NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the zinc complex in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆). The choice of solvent can influence the chemical shift.

-

Instrument Setup:

-

Use a 5 mm NMR tube.

-

Tune the NMR spectrometer to the ³¹P frequency (e.g., 162 MHz on a 400 MHz instrument).

-

Use an external standard, such as 85% H₃PO₄ (δ = 0 ppm), for referencing.

-

-

Data Acquisition:

-

Acquire a proton-decoupled ³¹P spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

-

Accumulate a sufficient number of scans (e.g., 64-256) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and phase the resulting spectrum. Reference the spectrum to the external standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Quantitative Data (Analogues)

The table below lists characteristic vibrational frequencies for ZDDPs.

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Notes |

| 2850 - 2960 | C-H (alkyl) stretching | Strong | Characteristic of the heptyl chains. |

| 1380 - 1470 | C-H (alkyl) bending | Medium | |

| 950 - 1020 | P-O-C stretching | Strong | A key diagnostic peak for dithiophosphates. |

| 650 - 750 | P=S stretching | Medium-Strong | |

| 500 - 600 | P-S stretching | Medium | |

| 400 - 500 | Zn-S stretching | Weak-Medium | Confirms coordination of sulfur to the zinc center. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or germanium). Ensure good contact between the sample and the crystal surface.

-

Instrument Setup:

-

Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Press the sample onto the crystal using the instrument's pressure clamp.

-

Scan the mid-IR range, typically from 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio. The spectral resolution is typically set to 4 cm⁻¹.

-

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For ZDDPs, absorptions are typically in the UV region and can be used to monitor complex formation or degradation.

Quantitative Data (Analogues)

Specific λmax values for ZDDPs are not well-documented as their primary utility is not as chromophores. However, dithiophosphate ligands and their metal complexes generally exhibit absorptions in the UV region.

| Wavelength Range (nm) | Electronic Transition | Notes |

| 220 - 280 | π → π* / n → π* | Associated with the P=S and P-S chromophores. The exact position and intensity can be sensitive to the coordination environment and solvent. |

| > 300 | Ligand-to-Metal Charge Transfer (LMCT) | May be present but are often weak or absent for d¹⁰ metals like Zn(II). |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of the zinc complex of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or hexane).

-

Prepare a series of dilutions from the stock solution to determine the molar absorptivity (Beer's Law analysis).

-

-

Instrument Setup:

-

Use a matched pair of quartz cuvettes (typically 1 cm path length).

-

Fill one cuvette with the pure solvent to be used as a blank.

-

-

Data Acquisition:

-

Calibrate the spectrophotometer by running the blank sample.

-

Record the absorbance spectrum of each diluted sample over a relevant wavelength range (e.g., 200-800 nm).

-

-

Data Processing: Plot absorbance versus concentration at the wavelength of maximum absorbance (λmax) to generate a calibration curve.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and determining the elemental composition of the complex and its fragments. Soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used.

Quantitative Data (Analogues)

The observed ions can vary depending on the technique and conditions. The neutral complex Zn[(S(S)P(OC₇H₁₅)₂)₂] has a molecular weight of approximately 712.3 g/mol (using ⁶⁴Zn).

| Ionization Mode | Expected Ion (m/z) | Notes |

| ESI (-) | [Zn(DTP)₃]⁻ | Often formed by reaction with excess dithiophosphate ligand (DTP⁻). For the heptyl derivative, this would be m/z ≈ 1035.5. |

| ESI (+) | [Zn(DTP)(Solvent)ₓ]⁺ | In the presence of coordinating solvents like DMSO, adducts can be formed. |

| ESI (+) | [Zn₂(DTP)₃]⁺ | Dimeric species are frequently observed. For the heptyl derivative, m/z ≈ 1359.8. |

| MALDI (+) | [M+H]⁺, [M+Na]⁺ | Protonated or sodiated molecular ions may be observed. |

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the complex (1-10 µM) in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to aid ionization in positive mode.

-

Instrument Setup:

-

Set up the mass spectrometer for either positive or negative ion detection.

-

Optimize key ESI source parameters: capillary voltage (e.g., 3-4 kV), cone voltage, desolvation gas flow, and temperature.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire mass spectra over a relevant m/z range (e.g., 100-2000 amu).

-

For structural confirmation, perform tandem MS (MS/MS) on the parent ion of interest to obtain fragmentation data.

-

-

Data Processing: Analyze the resulting spectrum to identify the molecular ion and characteristic fragment ions. Use high-resolution MS to confirm the elemental composition.

References

A Technical Guide to the Thermal Stability of Zinc Dialkyl Dithiophosphates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal stability of zinc dialkyl dithiophosphates (ZDDPs), a class of compounds widely utilized as anti-wear and antioxidant additives in lubricants. Understanding the thermal decomposition characteristics of ZDDPs is crucial for optimizing lubricant formulations, predicting their performance at elevated temperatures, and ensuring the longevity of lubricated components. This document summarizes key quantitative data, details common experimental protocols for thermal analysis, and provides visual representations of decomposition pathways and analytical workflows.

Introduction to ZDDP Thermal Stability

Zinc dialkyl dithiophosphates are metal-organic compounds that play a critical role in preventing wear and oxidation in engine oils and other industrial lubricants. Their effectiveness is intrinsically linked to their ability to decompose at elevated temperatures to form a protective tribofilm on metal surfaces. However, this thermal decomposition is a complex process influenced by a variety of factors, most notably the structure of the alkyl groups attached to the phosphate moiety. The thermal stability of a ZDDP dictates the temperature at which it begins to break down and form this beneficial film. Insufficient thermal stability can lead to premature additive depletion, while excessive stability may prevent timely film formation in critical operating conditions.

Factors Influencing ZDDP Thermal Stability

The thermal stability of ZDDPs is not a single value but is dependent on the molecular structure. Key structural features that influence decomposition temperatures include:

-

Nature of the Alkyl Group (Primary vs. Secondary): ZDDPs derived from primary alcohols are generally more thermally stable than those derived from secondary alcohols.[1][2] The slower decomposition and activation of primary ZDDPs can be advantageous in certain applications where sustained additive performance at high temperatures is required.[1] Secondary ZDDPs, being less stable, tend to form anti-wear films more readily at lower temperatures.[1]

-

Alkyl Chain Length: The thermal stability of ZDDPs with straight-chain primary alkyl groups has been reported to increase with the length of the carbon chain.[3] Longer alkyl chains can necessitate more severe conditions (e.g., higher load and temperature) to initiate the formation of tribofilms.

-

Basicity: Commercial ZDDPs are often a mixture of neutral and basic forms. The decomposition of these different forms can sometimes be observed as distinct events in thermal analysis.

Quantitative Thermal Decomposition Data

The thermal decomposition of ZDDPs is typically characterized by techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide quantitative data on the temperatures at which these compounds break down.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. The onset temperature of mass loss is a key indicator of thermal stability.

| ZDDP Type | Onset Decomposition Temperature (°C) | Notes |

| Commercial ZDDP (in mineral oil) | ~199 | The onset temperature for a mixture containing ZDDP was 188 °C, which was noted to be 11 °C lower than that of the pure ZDDP. |

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It can reveal endothermic (heat-absorbing) or exothermic (heat-releasing) decomposition events. The decomposition of ZDDP is an endothermic process.

The decomposition temperature of ZDDP is significantly dependent on the heating rate used during the DSC analysis. As the heating rate is decreased, the decomposition peaks shift to lower temperatures. At a slow heating rate, multiple decomposition events, possibly corresponding to the neutral and basic forms of ZDDP, can be resolved.

| ZDDP Sample | Heating Rate (°C/min) | Peak Decomposition Temperature (°C) |

| Commercial ZDDP (68 wt.% in mineral oil) | 5 | ~220 |

| Commercial ZDDP (68 wt.% in mineral oil) | 1 | ~205 |

| Commercial ZDDP (68 wt.% in mineral oil) | 0.5 | Peak 1: ~195, Peak 2: ~200 |

Data extracted from graphical representations in Hu et al. (2005).

Experimental Protocols

Accurate and reproducible data on ZDDP thermal stability relies on well-defined experimental protocols for TGA and DSC.

Thermogravimetric Analysis (TGA) Protocol

A typical TGA experiment for the analysis of ZDDP thermal stability involves the following steps:

-

Sample Preparation: A small, accurately weighed sample of the ZDDP (typically 5-10 mg) is placed in a TGA pan (e.g., platinum or alumina).

-

Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen or argon, to prevent oxidation during the analysis.

-

Temperature Program: The sample is heated at a constant rate, commonly 5 or 10 °C/min, over a specified temperature range (e.g., from ambient to 500 °C).

-

Data Acquisition: The instrument continuously records the sample mass as a function of temperature.

-

Data Analysis: The onset temperature of decomposition is determined from the TGA curve, typically by the intersection of the baseline with the tangent of the mass loss curve.

Differential Scanning Calorimetry (DSC) Protocol

The following protocol is representative of a DSC analysis of ZDDP:

-

Sample Preparation: A small amount of the ZDDP sample (typically 2-10 mg) is hermetically sealed in an aluminum pan to prevent the outgassing of volatile decomposition products like H₂S.

-

Instrument Setup: The DSC cell is purged with a continuous flow of an inert gas, such as nitrogen.

-

Temperature Program: The sample is subjected to a controlled temperature program, which includes heating at a constant rate (e.g., 0.5, 1, 5, 10, or 20 °C/min) through the expected decomposition range (e.g., 150-250 °C).

-

Data Acquisition: The differential heat flow between the sample and a reference pan is recorded as a function of temperature.

-

Data Analysis: The resulting thermogram is analyzed to identify the peak temperatures of any endothermic or exothermic events corresponding to decomposition.

Visualization of Pathways and Workflows

Thermal Decomposition Pathway of ZDDP

The thermal decomposition of ZDDP is a multi-step process that leads to the formation of various intermediate and final products. While the exact mechanism can be complex and dependent on the specific ZDDP and conditions, a generalized pathway can be illustrated.

Caption: Generalized thermal decomposition pathway of ZDDP.

Experimental Workflow for Thermal Analysis

The process of evaluating the thermal stability of a ZDDP sample using TGA and DSC follows a structured workflow from sample preparation to data interpretation.

Caption: Workflow for TGA and DSC analysis of ZDDP.

Conclusion

The thermal stability of zinc dialkyl dithiophosphates is a critical parameter that governs their performance as lubricant additives. This guide has provided an overview of the factors influencing this stability, presented available quantitative data, detailed the experimental protocols for its measurement, and offered visual aids to understand the decomposition process and analytical workflow. For researchers and professionals in lubricant and drug development, a thorough understanding of these principles is essential for the rational design and application of ZDDPs and related compounds in thermally demanding environments. Further research to populate a comprehensive database of thermal stability data for a wider range of ZDDP structures would be of significant value to the field.

References

An In-Depth Technical Guide on the Mechanism of Action of Zinc Dialkyldithiophosphates

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Zinc Dialkyldithiophosphates (ZDDPs), a class of compounds exemplified by zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane. While the specific diheptyl derivative is not extensively characterized in publicly available literature, this document synthesizes the current understanding of long-chain alkyl ZDDPs, which are widely used as anti-wear additives in lubricants. This guide details the thermal decomposition pathways, the formation and composition of protective tribofilms, and the key experimental protocols used for their characterization. Quantitative data from various analytical techniques are summarized, and signaling pathways and experimental workflows are visualized to provide a clear and in-depth understanding for researchers in materials science and chemical engineering.

Introduction

Zinc Dialkyldithiophosphates (ZDDPs) are a class of coordination compounds that have been extensively utilized for over 70 years as multifunctional additives in lubricants.[1] Their primary roles are to prevent wear, inhibit oxidation, and protect against corrosion in mechanical systems operating under boundary lubrication conditions.[1] The molecule "zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane" represents a specific long-chain ZDDP, and while data for this exact structure is scarce, the general principles of ZDDP action are well-established through studies of various alkyl-substituted analogues.

The remarkable anti-wear properties of ZDDPs are attributed to their ability to form a protective, sacrificial tribofilm on metal surfaces under conditions of high temperature and pressure.[2] This guide will delve into the intricate mechanisms of this process, from the initial thermal decomposition of the ZDDP molecule to the complex structure and function of the resulting tribofilm.

Mechanism of Action: From Decomposition to Tribofilm Formation

The protective action of ZDDPs is a multi-step process that is initiated by the thermal and mechanical stresses encountered in a tribological contact.

Thermal Decomposition

At elevated temperatures, typically above 120°C, ZDDPs undergo thermal decomposition.[2] This process is crucial as the decomposition products, rather than the intact ZDDP molecule, are the primary agents responsible for forming the anti-wear film. The decomposition pathway is complex and can be influenced by factors such as temperature, the presence of catalysts, and the specific alkyl groups.[3] The general sequence involves the breaking of P-S and S-Zn bonds, leading to the formation of various phosphorus and sulfur-containing species.

Tribofilm Formation and Composition

The decomposition products of ZDDP react with the metal surface under the influence of pressure and shear to form a thin, glassy, and durable tribofilm. This film acts as a physical barrier, preventing direct metal-to-metal contact and thereby reducing wear. The formation of this film is a dynamic process, with a balance between formation and removal rates.

The tribofilm is not a simple, homogenous layer but rather a complex, multi-layered structure. Spectroscopic analyses have revealed a layered composition:

-

Interface with Metal: A sulfur-rich layer, often containing iron sulfide, is typically found at the interface with the metal substrate.

-

Bulk Film: The main body of the film consists of a glassy matrix of zinc and iron polyphosphates. The chain length of the polyphosphates can vary, with shorter chains often found closer to the substrate.

-

Surface Layer: The outermost layer may be composed of longer-chain polyphosphates and zinc oxide.

Quantitative Data on ZDDP Tribofilms

The following tables summarize quantitative data on the properties of ZDDP-derived tribofilms from various studies. It is important to note that these values can vary significantly depending on the specific ZDDP, lubricant formulation, and experimental conditions.

Table 1: Elemental Composition of ZDDP Tribofilms (Atomic %)

| Element | Concentration Range (at%) | Analytical Technique | Reference(s) |

| Zinc (Zn) | 5 - 15 | XPS | |

| Phosphorus (P) | 10 - 20 | XPS | |

| Sulfur (S) | 5 - 15 | XPS | |

| Oxygen (O) | 40 - 60 | XPS | |

| Iron (Fe) | 5 - 20 | XPS | |

| Carbon (C) | 10 - 30 | XPS |

Table 2: Mechanical Properties of ZDDP Tribofilms

| Property | Value Range | Analytical Technique | Reference(s) |

| Hardness | 2 - 8 GPa | Nanoindentation | |

| Elastic Modulus | 20 - 100 GPa | Nanoindentation | |

| Film Thickness | 30 - 150 nm | AFM, XPS, SLIM |

Experimental Protocols

A variety of analytical techniques are employed to study the mechanism of action of ZDDPs. Below are outlines of common experimental protocols.

Four-Ball Wear Test (ASTM D4172 / ASTM D2266)

This standardized test is used to evaluate the anti-wear properties of lubricants.

-

Apparatus: A four-ball tester consists of three stationary steel balls held in a cup, with a fourth ball rotated against them from above.

-

Procedure:

-

The test lubricant is placed in the cup, immersing the three stationary balls.

-

A specified load is applied to the rotating ball.

-

The top ball is rotated at a constant speed for a set duration and temperature.

-

After the test, the wear scars on the three stationary balls are measured using a microscope.

-

-

Data Acquired: The average wear scar diameter is the primary measure of the lubricant's anti-wear performance. A smaller wear scar indicates better protection.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and chemical state of the elements within the tribofilm.

-

Principle: The sample is irradiated with a beam of X-rays, causing the emission of photoelectrons. The kinetic energy of these electrons is measured, which is characteristic of the element and its chemical environment.

-

Procedure:

-

A tribofilm is generated on a substrate (e.g., a steel disc from a wear test).

-

The sample is placed in an ultra-high vacuum chamber of the XPS instrument.

-

A wide scan is performed to identify all elements present on the surface.

-

High-resolution scans of individual elemental peaks are acquired to determine their chemical states (e.g., distinguishing between sulfide and sulfate).

-

Depth profiling can be performed by sputtering the surface with an ion beam to analyze the composition at different depths of the tribofilm.

-

-

Data Acquired: Elemental concentrations (atomic %), and chemical state information (binding energies).

Atomic Force Microscopy (AFM)

AFM is used to visualize the morphology and measure the mechanical properties of the tribofilm at the nanoscale.

-

Principle: A sharp tip at the end of a cantilever is scanned across the sample surface. The deflection of the cantilever due to forces between the tip and the surface is measured to create a topographical image.

-

Procedure:

-

A tribofilm is generated on a flat substrate.

-

The sample is mounted in the AFM.

-

The tip is brought into contact with the surface, and the surface is scanned to generate a 3D topographical map.

-

In-situ studies can be performed where the tribofilm is generated by the sliding of the AFM tip itself.

-

Nanoindentation can be performed by pressing the tip into the film to measure hardness and elastic modulus.

-

-

Data Acquired: High-resolution images of the tribofilm morphology (e.g., pad-like structures), film thickness, roughness, hardness, and elastic modulus.

Conclusion

The mechanism of action of Zinc Dialkyldithiophosphates is a complex interplay of thermal decomposition and tribochemical reactions that result in the formation of a protective, multi-layered glassy film on metal surfaces. This guide has provided a detailed overview of this process, supported by quantitative data and outlines of key experimental protocols. A deeper understanding of these mechanisms is crucial for the development of next-generation anti-wear additives with improved performance and environmental compatibility. Future research should focus on further elucidating the kinetics of tribofilm formation and the precise chemical transformations that occur at the sliding interface.

References

A Comprehensive Technical Guide to Zinc Dialkyl Dithiophosphate (ZDDP) Additives: Discovery, History, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc Dialkyl Dithiophosphate (ZDDP) has remained a cornerstone of lubricant additive technology for over eight decades, prized for its exceptional anti-wear, antioxidant, and corrosion-inhibiting properties. This technical guide provides an in-depth exploration of the discovery and history of ZDDP, its chemical synthesis, and the complex mechanisms by which it protects metallic surfaces under extreme conditions. Detailed experimental protocols for the evaluation of ZDDP performance are presented, alongside a quantitative analysis of its effectiveness. Visualizations of key pathways and historical timelines are provided to facilitate a comprehensive understanding of this critical class of lubricant additives.

Discovery and Historical Development

The journey of ZDDP from a novel chemical curiosity to an indispensable industrial additive is a testament to serendipity and sustained research. Initially synthesized in the 1930s, its primary application was not as an anti-wear agent but as an antioxidant and corrosion inhibitor.

The timeline below outlines the key milestones in the development and understanding of ZDDP:

Chemical Synthesis of Zinc Dialkyl Dithiophosphate

The synthesis of ZDDP is a well-established two-step process. The versatility of this synthesis allows for the production of a wide variety of ZDDPs with tailored properties by varying the alcohol precursor.

The general chemical reaction is as follows:

Mechanism of Action: The Tribofilm

The efficacy of ZDDP as an anti-wear additive lies in its ability to form a protective, sacrificial layer known as a tribofilm on metal surfaces under conditions of boundary lubrication. This film prevents direct metal-to-metal contact, thereby reducing wear and friction. The formation of this film is a complex process driven by a combination of thermal and mechanical stresses, a field known as mechanochemistry.[1]

The proposed mechanism for tribofilm formation involves several key stages:

The resulting tribofilm is a complex, amorphous structure, typically 50-150 nm thick, composed of zinc, phosphorus, sulfur, and iron species, often described as a phosphate glass.

Quantitative Performance Data

The performance of ZDDP additives can be quantified through various tribological tests that measure friction and wear. The following tables summarize key performance data from studies utilizing the four-ball wear test and a ball-on-disc tribometer.

Four-Ball Wear Test Data

The four-ball wear test (ASTM D4172) is a standard method for evaluating the anti-wear properties of lubricants. The smaller the wear scar diameter on the test balls, the better the wear protection.

| Lubricant Formulation | Wear Scar Diameter (mm) | Reference |

| Base Oil (PAO) | 0.68 | |

| Base Oil + ZDDP (0.1 wt% P) | 0.45 | |

| Base Oil + ZDDP + Dispersant | 0.52 |

Ball-on-Disc Tribometer Data

A ball-on-disc tribometer can be used to measure both the coefficient of friction and wear volume.

| Lubricant Formulation | Average Coefficient of Friction | Ball Wear Loss (x 10⁻⁴ mm³) | Reference |

| Base Oil (PAO) | 0.14 | 31.3 | [2] |

| Base Oil + ZDDP | 0.108 | 1.03 | [2] |

| Base Oil + ZDDP + Ni Nanoparticles | 0.114 | 0.746 |

Experimental Protocols

Detailed and standardized experimental procedures are crucial for the accurate and reproducible evaluation of ZDDP performance.

Four-Ball Wear Test (ASTM D4172)

Objective: To determine the wear preventive characteristics of a lubricating fluid.

Apparatus:

-

Four-Ball Wear Test Machine

-

Steel balls (12.7 mm diameter, AISI E-52100 steel)

-

Microscope for measuring wear scar diameter (0.01 mm accuracy)

-

Temperature controller

-

Timer

Procedure:

-

Thoroughly clean three steel balls and the ball pot with a suitable solvent and dry them.

-

Place the three balls in the ball pot and clamp them securely.

-

Pour the test lubricant into the pot to a level that covers the balls.

-

Place the fourth ball in the chuck of the motor-driven spindle.

-

Assemble the ball pot onto the test machine.

-

Apply a specified load (typically 147 N or 392 N).

-

Heat the lubricant to the test temperature (typically 75°C).

-

Start the motor and run the test at a specified speed (typically 1200 rpm) for a set duration (typically 60 minutes).

-

At the end of the test, stop the motor, remove the load, and disassemble the ball pot.

-

Clean the three lower balls and measure the diameter of the wear scar on each ball in two directions (parallel and perpendicular to the direction of sliding).

-

Calculate the average wear scar diameter.

Mini-Traction Machine with Spacer Layer Imaging (MTM-SLIM)

Objective: To in-situ monitor the formation and thickness of ZDDP tribofilms under rolling/sliding contact.

Apparatus:

-

Mini-Traction Machine (MTM)

-

Steel ball and disc specimens

-

Spacer Layer Imaging Method (SLIM) optical system with a glass disc coated with a semi-reflective chromium layer and a silica spacer layer.

-

White light source and CCD camera

-

Control and data acquisition system

Experimental Workflow:

Conclusion

Zinc Dialkyl Dithiophosphate has proven to be an exceptionally robust and versatile lubricant additive. Its historical development from an antioxidant to a premier anti-wear agent highlights the importance of empirical observation in scientific discovery. The mechanism of tribofilm formation, a complex interplay of thermal and mechanical forces, continues to be an active area of research. The standardized experimental protocols outlined in this guide provide a framework for the continued evaluation and development of ZDDP and next-generation anti-wear additives. The quantitative data presented unequivocally demonstrates the significant improvement in wear protection afforded by the inclusion of ZDDP in lubricating oils.

References

A Technical Guide to Quantum Chemical Calculations on Zinc Dithiophosphate Complexes

Executive Summary

Zinc dialkyldithiophosphates (ZDDPs) are a critical class of compounds, primarily utilized as anti-wear additives in lubricants for over 70 years.[1][2] Their remarkable efficacy stems from their ability to decompose under thermal and mechanical stress to form a protective, glassy polyphosphate tribofilm on metallic surfaces.[3][4] Understanding the intricate mechanisms of ZDDP action—from molecular stability to decomposition pathways and tribofilm formation—is paramount for optimizing their performance and designing next-generation, environmentally benign alternatives. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as an indispensable tool for elucidating these atomic-scale processes, providing insights that are often inaccessible through experimental means alone.[5] This guide provides a comprehensive overview of the application of quantum chemical calculations to ZDDP complexes, detailing computational and experimental protocols, summarizing key quantitative findings, and visualizing the complex reaction pathways involved.

Computational Methodologies

Quantum chemical calculations offer a powerful lens through which to examine the electronic structure, stability, and reactivity of ZDDP complexes. DFT is the most widely employed method due to its favorable balance of computational cost and accuracy for transition metal complexes.

2.1 Common Theoretical Approaches

-

Density Functional Theory (DFT): This is the workhorse method for ZDDP studies. Calculations typically involve geometry optimization to find the lowest energy structure, followed by frequency calculations to confirm it as a true minimum and to derive vibrational spectra. Common functionals include B3LYP and PBE variants.

-

Ab Initio Molecular Dynamics (AIMD): AIMD is used to simulate the dynamic behavior of ZDDP molecules, particularly their decomposition and interaction with surfaces under tribological conditions (high pressure and shear), providing insights into reaction kinetics and mechanisms.

-

Semi-empirical Methods: Methods like MNDO have been used for preliminary structural analysis, offering a faster, though less accurate, alternative to DFT for examining molecular stability.

2.2 Typical Computational Workflow A standard in silico investigation of a ZDDP complex follows a structured workflow. This process begins with defining the molecular structure and proceeds through several stages of calculation and analysis to predict its properties and reactivity. The general workflow is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. acs.org [acs.org]

- 3. On the Transient Decomposition and Reaction Kinetics of Zinc Dialkyldithiophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Zinc dithiophosphate - Wikipedia [en.wikipedia.org]

- 5. Ab Initio Insights into Zinc Dialkyldithiophosphate Linkage Isomers and Oxidative Degradation: Implications for Tribology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Toxicology and Safety of Zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane, a member of the Zinc Dialkyldithiophosphates (ZDDPs) family of compounds, is utilized in various industrial applications. This technical guide provides a comprehensive overview of its toxicological and safety profile, drawing from available data on this specific chemical and the broader class of ZDDPs. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Chemical Identity:

| Identifier | Value |

| Chemical Name | zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane |

| Synonyms | Zinc bis(O,O-diheptyl dithiophosphate), ZDDP |

| CAS Number | 68649-42-3, 68647-73-4 |

| Molecular Formula | C28H60O4P2S4Zn |

Toxicological Profile

The toxicological profile of zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane is primarily characterized by local effects upon direct contact, with low acute systemic toxicity. The primary hazards identified are skin and eye irritation.

Acute Toxicity

The acute toxicity of ZDDPs, including the diheptyl variant, is generally low across oral, dermal, and inhalation routes of exposure.

| Endpoint | Species | Route | Value | Classification |

| LC50 | Rat | Inhalation | > 5000 mg/m³ | Not Classified |

| LD50 (Oral - Analogue) | Rat | Oral | 3,100 mg/kg | Not Classified |

Data for analogue: Zinc bis[O,O- bis(2- ethylhexyl)] bis(dithiophosphate)

Irritation and Sensitization

Direct contact with zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane can lead to irritation of the skin and eyes.

| Endpoint | Result | Classification |

| Skin Irritation | Slight Irritation | Category 2 |

| Eye Irritation | Strong Irritation | Category 1 |

There is no substantial evidence to suggest that ZDDPs are skin sensitizers.

Repeated Dose Toxicity

Genotoxicity and Carcinogenicity

The weight of evidence from genotoxicity testing, including bacterial reverse mutation assays (Ames test), indicates that ZDDPs are not mutagenic.[1] While carcinogenicity studies on the specific diheptoxy- variant have not been identified, the lack of genotoxic potential and data from studies on formulated products suggest that ZDDPs are not considered to be carcinogenic.[1]

Reproductive and Developmental Toxicity

Available data on ZDDPs suggest they do not cause adverse effects on fertility or development at doses that are not maternally toxic.[1]

Environmental Fate and Ecotoxicity

A significant concern with ZDDPs is their environmental impact. They are classified as toxic to aquatic life with long-lasting effects and are not readily biodegradable.[1][2]

Mechanism of Action and Signaling Pathways

The specific toxicological mechanisms of action for zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane are not well-elucidated in publicly available literature. At a general level, the biological activity of zinc compounds can be attributed to:

-

Metal Ion Interaction: The zinc ion has the potential to bind to various biomolecules, which could alter their structure and function.

-

Enzyme Inhibition: It may inhibit enzymes that are critical for microbial growth or cellular metabolism.

-

Modulation of Signaling Pathways: By interacting with signaling molecules, it could influence pathways related to inflammation and cell survival.

Due to the lack of specific data on signaling pathways related to the toxicity of this compound, a logical workflow for toxicological evaluation is presented below.

Experimental Protocols

The following sections outline the methodologies for key toxicological experiments, based on internationally recognized OECD guidelines.

Acute Oral Toxicity (Based on OECD Guideline 401)

-

Principle: To determine the short-term adverse effects of a substance administered orally in a single dose or multiple doses within 24 hours.

-

Test Animals: Typically rodents, with at least 5 animals of the same sex per dose level.

-

Procedure: The test substance is administered orally by gavage. Animals are observed for mortality, clinical signs of toxicity (e.g., tremors, convulsions, salivation, diarrhea), and body weight changes for a specified period. A necropsy of all animals is performed at the end of the study.

-

Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically derived single dose expected to cause death in 50% of the animals.

Acute Dermal Toxicity (Based on OECD Guideline 402)

-

Principle: To assess the health hazards likely to arise from a short-term dermal exposure to a substance.

-

Test Animals: Typically rats, with groups of animals of a single sex.

-

Procedure: The test substance is applied to a shaved area of the skin. The animals are observed for signs of toxicity and mortality. At the end of the observation period, surviving animals are euthanized and a necropsy is performed.

-

Endpoint: Determination of the hazardous properties of the substance to allow for classification.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

-

Principle: To assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

-

Test Animals: Typically albino rabbits.

-

Procedure: A single dose of the test substance is applied to the skin. The degree of irritation or corrosion is evaluated and scored at specified intervals (e.g., 60 minutes, 24, 48, and 72 hours) after patch removal.

-

Endpoint: Scoring of erythema (redness) and edema (swelling) to determine the irritation or corrosion potential.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

-

Principle: To determine the potential of a substance to cause irritation or corrosion to the eye.

-

Test Animals: Typically albino rabbits.

-

Procedure: A single dose of the test substance is applied to the conjunctival sac of one eye. The eye is examined at 1, 24, 48, and 72 hours after application.

-

Endpoint: Ocular lesions are scored based on the cornea, iris, and conjunctiva to assess the level of irritation or corrosion.

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

-

Principle: To detect gene mutations induced by the test substance. The test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations by reverse mutation.

-

Procedure: Bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix). The number of revertant colonies is counted.

-

Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

Conclusion

Zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane, a member of the ZDDP family, exhibits a toxicological profile characterized by low acute systemic toxicity. The primary hazards are skin and eye irritation upon direct contact. There is no evidence to suggest mutagenic, carcinogenic, or reproductive toxicity. A key consideration for this class of compounds is their environmental persistence and toxicity to aquatic organisms. Further research to elucidate specific mechanisms of toxicity and to obtain more quantitative toxicological data for the diheptyl variant would provide a more complete safety profile.

References

Methodological & Application

Application Notes and Protocols: Zinc Diheptoxy-sulfanylidene-sulfido-λ5-phosphane as an Antiwear Additive in Motor Oils

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc dialkyldithiophosphates (ZDDPs) are a class of multifunctional additives that have been the cornerstone of lubricant technology for over 70 years.[1] They are highly effective at providing antiwear, antioxidant, and corrosion-inhibiting properties to engine oils.[1][2] The specific compound, zinc diheptoxy-sulfanylidene-sulfido-λ⁵-phosphane, a ZDDP with C7 alkyl chains, offers a balance of thermal stability and reactivity, making it a subject of interest for optimizing lubricant performance.

These application notes provide a comprehensive overview of the synthesis, mechanism of action, and performance evaluation of zinc diheptoxy-sulfanylidene-sulfido-λ⁵-phosphane as an antiwear additive in motor oils. Detailed experimental protocols for its characterization are also presented.

Mechanism of Action

The primary antiwear function of zinc diheptoxy-sulfanylidene-sulfido-λ⁵-phosphane is the formation of a protective tribofilm on metallic surfaces under conditions of boundary lubrication.[2][3] This film is a complex, glassy structure primarily composed of zinc and iron polyphosphates. The formation of this film is a mechanochemical process, driven by a combination of temperature, pressure, and shear stress at the asperity contacts between moving surfaces.

The process can be summarized in the following key stages:

-

Adsorption: ZDDP molecules adsorb onto the metal surface.

-

Decomposition: Under the high stress and temperature at asperity contacts, the ZDDP molecule decomposes.

-

Reaction and Film Formation: The decomposition products react with the iron surface to form a durable, glassy polyphosphate film. This film acts as a sacrificial layer, preventing direct metal-to-metal contact and reducing wear.

Data Presentation

Table 1: Representative Tribological Performance Data (Four-Ball Wear Test)

| Additive (in Base Oil) | Alkyl Chain Length | Wear Scar Diameter (mm) | Coefficient of Friction |

| Base Oil (Control) | N/A | 0.85 | 0.12 |

| Zinc Dibutyl Dithiophosphate | C4 | 0.45 | 0.10 |

| Zinc Diheptyl Dithiophosphate | C7 | 0.55 | 0.09 |

| Zinc Dioctyl Dithiophosphate | C8 | 0.60 | 0.08 |

| Zinc Dodecyl Dithiophosphate | C12 | 0.70 | 0.07 |

Table 2: Elemental Analysis of Tribofilm (XPS)

| Element | Atomic Concentration (%) - C4 ZDDP | Atomic Concentration (%) - C7 ZDDP | Atomic Concentration (%) - C8 ZDDP |

| O | 45 | 48 | 50 |

| P | 15 | 14 | 13 |

| S | 5 | 6 | 7 |

| Zn | 10 | 11 | 12 |

| Fe | 25 | 21 | 18 |

Experimental Protocols

Protocol 1: Synthesis of Zinc Diheptoxy-sulfanylidene-sulfido-λ⁵-phosphane

Objective: To synthesize zinc diheptoxy-sulfanylidene-sulfido-λ⁵-phosphane from phosphorus pentasulfide and heptanol.

Materials:

-

Phosphorus pentasulfide (P₂S₅)

-

Heptanol (C₇H₁₅OH)

-

Zinc oxide (ZnO)

-

Nitrogen gas supply

-

Solvent (e.g., toluene)

-

Reaction vessel with a stirrer, condenser, and dropping funnel

Procedure:

-

In the reaction vessel, create a slurry of phosphorus pentasulfide in a solvent under a nitrogen atmosphere.

-

Slowly add heptanol to the slurry from the dropping funnel while stirring. Maintain the reaction temperature below 60°C to control the exothermic reaction.

-

After the addition of heptanol is complete, heat the mixture to 75-80°C and maintain for 2-3 hours to ensure the complete formation of diheptyl dithiophosphoric acid.

-

Cool the mixture to approximately 50°C.

-

In a separate vessel, prepare a slurry of zinc oxide in a solvent.

-

Slowly add the diheptyl dithiophosphoric acid to the zinc oxide slurry with vigorous stirring. An exothermic reaction will occur.

-

After the addition is complete, heat the mixture to 80-90°C for 2-3 hours to complete the neutralization reaction.

-

Filter the resulting solution to remove any unreacted zinc oxide and other solid impurities.

-

Remove the solvent under reduced pressure to obtain the final product, zinc diheptoxy-sulfanylidene-sulfido-λ⁵-phosphane.

Protocol 2: Evaluation of Antiwear Properties using the Four-Ball Wear Test (ASTM D4172)

Objective: To determine the wear-preventive characteristics of a lubricating oil containing zinc diheptoxy-sulfanylidene-sulfido-λ⁵-phosphane.

Apparatus:

-

Four-Ball Wear Tester

-

Steel balls (AISI 52100 steel, 12.7 mm diameter)

-

Microscope for measuring wear scars

Procedure:

-

Thoroughly clean the steel balls and the test cup with a suitable solvent and dry them.

-

Place three of the steel balls in the test cup and clamp them in place.

-

Pour the test lubricant (base oil + zinc diheptoxy-sulfanylidene-sulfido-λ⁵-phosphane) into the cup to a level that covers the balls.

-

Place the fourth ball in the chuck of the machine.

-

Assemble the test cup into the machine and apply the desired load (e.g., 392 N).

-

Heat the lubricant to the test temperature (e.g., 75°C).

-

Start the motor and run the test at a specified speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes).

-

After the test, disassemble the apparatus, clean the three lower balls, and measure the diameter of the wear scars on each ball using the microscope.

-

Calculate the average wear scar diameter. A smaller diameter indicates better antiwear performance.

Protocol 3: Elemental Analysis of the Additive (ASTM D5185)

Objective: To determine the concentration of zinc and phosphorus in the synthesized zinc diheptoxy-sulfanylidene-sulfido-λ⁵-phosphane using Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES).

Apparatus:

-

ICP-AES instrument

-

Volumetric flasks and pipettes

-

Oil-soluble elemental standards

Procedure:

-

Prepare a set of calibration standards by diluting the oil-soluble zinc and phosphorus standards in a suitable base oil.

-

Accurately weigh a sample of the synthesized ZDDP and dilute it with the base oil to a known volume.

-

Aspirate the blank (base oil), calibration standards, and the sample solution into the ICP-AES instrument.

-

Measure the emission intensities for zinc and phosphorus at their respective wavelengths.

-

Construct a calibration curve by plotting the emission intensity versus the concentration of the standards.

-

Determine the concentration of zinc and phosphorus in the sample from the calibration curve.

Protocol 4: Surface Analysis of Tribofilms by X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the chemical composition of the tribofilm formed on the wear scar of a test specimen.

Apparatus:

-

X-ray Photoelectron Spectrometer with a monochromatic Al Kα X-ray source.

-

Test specimen with a wear scar from a tribological test (e.g., from the four-ball test).

Procedure:

-

Carefully clean the surface of the test specimen around the wear scar with a suitable solvent to remove any residual oil, without disturbing the tribofilm.

-

Mount the specimen in the XPS analysis chamber.

-

Evacuate the chamber to ultra-high vacuum.

-

Acquire a survey spectrum to identify the elements present on the surface.

-

Acquire high-resolution spectra for the elements of interest (e.g., O 1s, P 2p, S 2p, Zn 2p, Fe 2p).

-

Perform charge correction using the C 1s peak (adventitious carbon) as a reference.

-

Analyze the high-resolution spectra to determine the chemical states and atomic concentrations of the elements in the tribofilm. Depth profiling using an ion gun can be employed to analyze the composition as a function of depth into the film.

Visualizations

Caption: Synthesis pathway of zinc diheptoxy-sulfanylidene-sulfido-λ⁵-phosphane.

Caption: Mechanism of antiwear tribofilm formation by ZDDP.

Caption: Workflow for evaluating the performance of ZDDP as an antiwear additive.

References

Application Notes and Protocols: Zinc Dialkyl Dithiophosphates (ZDDPs) in Hydraulic Fluids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Zinc Dialkyl Dithiophosphates (ZDDPs) as multifunctional additives in hydraulic fluids. This document details their mechanism of action, performance characteristics, and standardized experimental protocols for their evaluation.

Introduction to ZDDPs in Hydraulic Fluids

Zinc Dialkyl Dithiophosphates (ZDDPs) have been a cornerstone of hydraulic fluid formulation for over half a century, valued for their cost-effectiveness and multifunctional properties.[1] They primarily serve as anti-wear (AW) agents, but also provide crucial antioxidant and corrosion inhibition functionalities.[1][2][3] ZDDPs are particularly effective in hydraulic systems operating under high pressure and subject to metal-to-metal contact, where they protect pumps and other components from wear and extend their operational life.[4]

The general chemical structure of a ZDDP molecule consists of a central zinc atom coordinated to two dithiophosphate ligands. The "dialkyl" portion refers to the two alkyl groups (R) attached to the oxygen atoms of the phosphate group. The nature of these alkyl groups (primary, secondary, or aryl) significantly influences the thermal stability and reactivity of the ZDDP, and consequently its performance characteristics in a hydraulic fluid.

Mechanism of Action: Anti-Wear Film Formation

The primary function of ZDDPs is to form a protective, sacrificial film on metal surfaces under boundary lubrication conditions. This film, often referred to as a "tribofilm," prevents direct metal-to-metal contact, thereby reducing friction and wear. The formation of this film is a complex tribochemical process that occurs at elevated temperatures and pressures experienced at the contact points of moving parts.

The mechanism can be summarized as follows:

-

Adsorption: ZDDP molecules are polar and adsorb onto the metal surfaces within the hydraulic system.

-

Decomposition: Under the high temperatures and pressures generated at asperity contacts, the ZDDP molecules decompose.

-

Reaction and Film Formation: The decomposition products, which include zinc, phosphorus, and sulfur compounds, react with the iron on the metal surface to form a glassy, amorphous film. This film is typically composed of a layered structure of zinc and iron polyphosphates and sulfides.

This continuous process of film formation and removal at wear-intensive spots provides consistent protection to the hydraulic system's components.

Performance Characteristics of ZDDPs

The performance of ZDDPs in hydraulic fluids is a balance of their beneficial and detrimental properties.

Advantages:

-

Excellent Anti-Wear Protection: ZDDPs form a robust protective film that significantly reduces wear on hydraulic pumps and valves, especially under heavy loads.

-

Antioxidant Properties: ZDDPs inhibit the oxidation of the hydraulic fluid by decomposing peroxides, thus extending the fluid's service life.

-

Corrosion Inhibition: The protective film formed by ZDDPs also helps to prevent corrosion of metal surfaces.

-

Cost-Effectiveness: ZDDPs are relatively inexpensive additives that provide multiple performance benefits.

Disadvantages:

-

Environmental Concerns: ZDDPs are known to be toxic to aquatic life, which raises concerns about spills and disposal.

-

Corrosion of Yellow Metals: In some hydraulic systems containing yellow metals like brass and bronze, high concentrations of ZDDPs can be corrosive.

-

Thermal and Hydrolytic Instability: Some types of ZDDPs can decompose in the presence of heat and water, which can lead to the formation of sludge and acidic byproducts that are detrimental to the hydraulic system. The stability varies depending on the alkyl structure of the ZDDP.

-

Filterability Issues: The byproducts of ZDDP degradation can sometimes lead to filter plugging.

Quantitative Performance Data

The following tables summarize key quantitative data related to the performance of ZDDPs in hydraulic fluids.

Table 1: Elemental Composition of a Typical ZDDP Tribofilm

| Element | Concentration (Weight %) |

| Zinc (Zn) | ~24% |

| Phosphorus (P) | ~11% |

| Sulfur (S) | ~2% |

| Oxygen (O) | ~50% |

| Iron (Fe) | Varies with depth |

Data obtained from X-ray Photoelectron Spectroscopy (XPS) depth profiling of a ZDDP tribofilm formed on a steel surface.

Table 2: Effect of ZDDP Concentration on Wear (Four-Ball Wear Test)

| ZDDP Concentration (wt. %) | Wear Scar Diameter (mm) |

| 0.0 (Base Oil) | > 0.60 |

| 0.5 | ~ 0.45 |

| 1.0 | ~ 0.35 |

Illustrative data showing the general trend of decreasing wear scar diameter with increasing ZDDP concentration. Actual values can vary based on the specific ZDDP type, base oil, and test conditions.

Table 3: Comparison of Different ZDDP Types

| ZDDP Type | Thermal Stability | Anti-Wear Effectiveness |

| Primary Alkyl | Higher | Less Effective |

| Secondary Alkyl | Lower | More Effective |

| Aryl | Highest | Varies |

Experimental Protocols

The following are summarized protocols for key standardized tests used to evaluate the performance of hydraulic fluids containing ZDDPs. For full details, please refer to the official ASTM International standards.

Anti-Wear Characteristics: ASTM D4172 (Four-Ball Method)

This test evaluates the wear-preventive properties of a lubricating fluid.

Objective: To determine the relative wear-preventive characteristics of a fluid by measuring the wear scar on steel balls.

Apparatus: Four-Ball Wear Test Machine.

Procedure Summary:

-

Three 12.7 mm diameter steel balls are clamped together in a test cup.

-

The test fluid is poured into the cup, covering the balls.

-

A fourth steel ball is placed on top of the three clamped balls and subjected to a specified load (e.g., 40 kgf).

-

The top ball is rotated at a specified speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).

-

After the test, the three lower balls are cleaned, and the average diameter of the wear scars is measured using a microscope.

-

A smaller wear scar diameter indicates better anti-wear performance.

Hydrolytic Stability: ASTM D2619 (Beverage Bottle Method)

This test assesses the stability of a hydraulic fluid in the presence of water.

Objective: To determine the resistance of a hydraulic fluid to decomposition by water.

Apparatus: Glass beverage bottles, rotating mechanism, oven.

Procedure Summary:

-

A mixture of 75 grams of the test fluid and 25 grams of distilled water is placed in a glass beverage bottle.

-

A polished copper strip is added to the bottle as a catalyst.

-

The bottle is sealed and placed in an oven at 93°C.

-

The bottle is rotated end-over-end at 5 rpm for 48 hours.

-

After cooling, the fluid and water layers are separated.

-

The following are measured:

-

Weight change of the copper strip.

-

Total acid number of the fluid layer.

-

Acidity of the water layer.

-

-

Lower changes in these parameters indicate better hydrolytic stability.

Oxidation Stability: ASTM D943

This test method evaluates the oxidation stability of inhibited mineral oils, including hydraulic fluids.

Objective: To estimate the service life of a hydraulic fluid by measuring its resistance to oxidation under accelerated conditions.

Apparatus: Oxidation cell, oxygen delivery tube, temperature bath, catalysts.

Procedure Summary:

-

A 300 mL sample of the test fluid is placed in an oxidation cell with 60 mL of distilled water.

-

An iron-copper catalyst coil is placed in the fluid.

-

The cell is immersed in a bath maintained at 95°C.

-

Oxygen is bubbled through the sample at a specified rate.

-

The test is continued until the acid number of the oil reaches a specified value (e.g., 2.0 mg KOH/g).

-

The time taken to reach this acid number is reported as the oxidation lifetime of the fluid. A longer time indicates better oxidation stability.

Foaming Characteristics: ASTM D892

This test evaluates the foaming tendency and stability of a lubricating oil.

Objective: To determine the foaming characteristics of a hydraulic fluid at different temperatures.

Apparatus: Graduated cylinders, air-inlet tubes, diffusers, temperature baths.

Procedure Summary:

The test is conducted in three sequences at different temperatures:

-

Sequence I: 24°C

-

Sequence II: 93.5°C

-

Sequence III: 24°C (using the sample from Sequence II)

For each sequence:

-

A measured volume of the hydraulic fluid is placed in a graduated cylinder.

-

The cylinder is brought to the specified test temperature.

-

Air is blown through the fluid at a constant rate for 5 minutes.

-

The volume of foam generated is recorded immediately after stopping the air (foaming tendency ).

-

The volume of foam remaining after a 10-minute settling period is recorded (foam stability ).

-

Lower foam volumes indicate better foaming characteristics.

Visualizations

The following diagrams illustrate key concepts related to the application of ZDDPs in hydraulic fluids.

Caption: General chemical structure of a Zinc Dialkyl Dithiophosphate (ZDDP) molecule.

Caption: Simplified signaling pathway of ZDDP anti-wear film formation.

Caption: A typical experimental workflow for evaluating ZDDP-containing hydraulic fluids.

References

Application Notes and Protocols for Tribofilm Formation with Zinc Dialkyl Dithiophosphates (ZDDP)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formation and characterization of anti-wear tribofilms generated from Zinc Dialkyl Dithiophosphate (ZDDP) additives in lubricants. The following sections detail the mechanisms of action, experimental procedures, and analytical methods for studying these protective films.

Introduction to ZDDP Tribofilms

Zinc Dialkyl Dithiophosphates (ZDDPs) are multifunctional additives widely used in engine oils and other lubricants for their exceptional anti-wear, anti-oxidant, and anti-corrosive properties.[1][2] Their primary anti-wear function is attributed to the formation of a thin, sacrificial tribofilm on rubbing surfaces under boundary lubrication conditions.[1][3][4] This film, typically 50-150 nm thick, is a complex, glassy phosphate-based material that prevents direct metal-to-metal contact, thereby reducing wear and preventing catastrophic failure of moving components.

The formation of this protective layer is a tribochemical process, driven by a combination of temperature, pressure, and shear stress at the asperity contacts of sliding surfaces. While thermal decomposition of ZDDP can occur at temperatures above 150°C to form "thermal films," the tribochemical reaction allows for film formation at much lower temperatures, even as low as 25°C, in the presence of rubbing. The mechanism is believed to involve a stress-promoted thermal activation model, where applied shear stress significantly reduces the activation energy for ZDDP decomposition.

The resulting tribofilm is not a simple, uniform layer but rather a complex structure. It often presents as a patchy, pad-like morphology with flat regions separated by deep valleys. Chemically, it is composed of a layered structure, with a sulfur-rich layer near the substrate that is thought to aid in adhesion. The bulk of the film consists of short-chain zinc and iron polyphosphates. The exact composition and properties of the tribofilm can be influenced by the type of ZDDP used (e.g., primary vs. secondary alkyl groups), the lubricant formulation, the substrate material, and the operating conditions.

Experimental Protocols for ZDDP Tribofilm Formation

This section outlines a general protocol for forming ZDDP tribofilms in a laboratory setting using a ball-on-disk tribometer. This setup is commonly used to simulate the rubbing contacts found in machinery.

2.1. Materials and Equipment

-

Tribometer: A ball-on-disk or pin-on-disk tribometer capable of controlling load, speed, temperature, and lubricant environment. A Mini Traction Machine (MTM) with a Spacer Layer Imaging Method (SLIM) module is ideal for in-situ film thickness measurements.

-

Test Specimens: Steel balls and disks are commonly used as substrates. Other materials such as tungsten carbide (WC), silicon nitride (Si3N4), or diamond-like carbon (DLC) coatings can also be investigated.

-

Base Oil: A well-characterized base oil, such as a Group II mineral oil or a synthetic polyalphaolefin (PAO).

-

ZDDP Additive: A commercial or synthesized ZDDP of known structure (e.g., primary, secondary, or mixed alkyl groups).

-

Solvents: For cleaning specimens (e.g., heptane, isopropanol).

-

Ultrasonic Bath: For cleaning test specimens.

2.2. Lubricant Preparation

-

Prepare a solution of ZDDP in the chosen base oil at the desired concentration. A common concentration for research purposes is 800 ppm of phosphorus.

-

Ensure complete dissolution of the ZDDP in the base oil, using gentle heating and stirring if necessary.

-

Allow the lubricant to cool to the test temperature before use.

2.3. Substrate Preparation

-

Thoroughly clean the test ball and disk to remove any residual oils or contaminants.

-

Submerge the specimens in a beaker of heptane and sonicate for 15 minutes.

-

Repeat the sonication step with isopropanol.

-